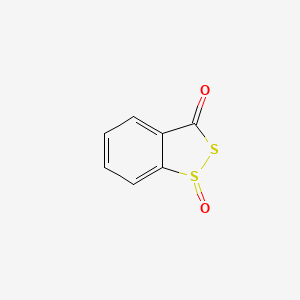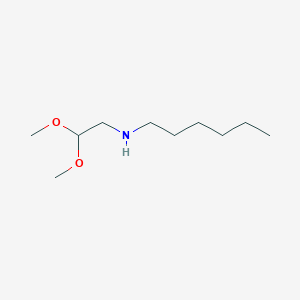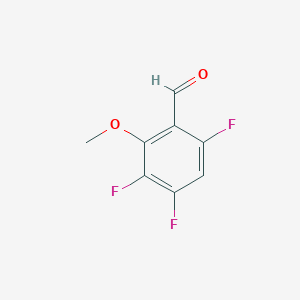![molecular formula C11H10N2O2S B8675154 2-[2-(6-methylpyridin-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B8675154.png)
2-[2-(6-methylpyridin-3-yl)-1,3-thiazol-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[2-(6-methylpyridin-3-yl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound that features both pyridine and thiazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6-methylpyridin-3-yl)-1,3-thiazol-4-yl]acetic acid typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of a suitable thioamide with an α-haloketone to form the thiazole ring. The pyridine ring can then be introduced via a cross-coupling reaction such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and the development of more efficient catalysts for the key coupling reactions.
化学反応の分析
Types of Reactions
2-[2-(6-methylpyridin-3-yl)-1,3-thiazol-4-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings.
科学的研究の応用
2-[2-(6-methylpyridin-3-yl)-1,3-thiazol-4-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-[2-(6-methylpyridin-3-yl)-1,3-thiazol-4-yl]acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
2-(6-Methyl-3-pyridyl)acetic acid: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity.
2-(3-Pyridyl)thiazole: Lacks the acetic acid moiety, which can affect its solubility and reactivity.
Uniqueness
The presence of both the pyridine and thiazole rings in 2-[2-(6-methylpyridin-3-yl)-1,3-thiazol-4-yl]acetic acid makes it a unique scaffold for the development of new compounds with diverse biological and chemical properties .
特性
分子式 |
C11H10N2O2S |
|---|---|
分子量 |
234.28 g/mol |
IUPAC名 |
2-[2-(6-methylpyridin-3-yl)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C11H10N2O2S/c1-7-2-3-8(5-12-7)11-13-9(6-16-11)4-10(14)15/h2-3,5-6H,4H2,1H3,(H,14,15) |
InChIキー |
LFKZSXXYGVETRL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)C2=NC(=CS2)CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
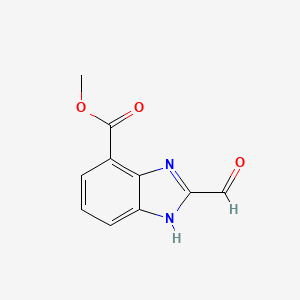


![HYDRAZINE,[(4-CHLORO-3-METHYLPHENYL)METHYL]-](/img/structure/B8675114.png)

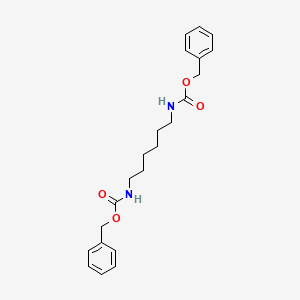
![4-[2-(2-Methoxy-ethoxy)-1,1-dimethyl-ethyl]-phenylamine](/img/structure/B8675133.png)

